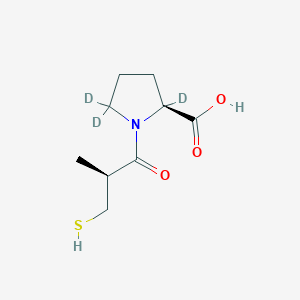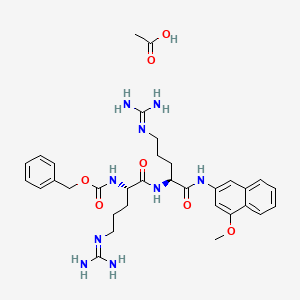
Captopril-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Captopril-d3 is intended for use as an internal standard for the quantification of captopril by GC- or LC-MS. Captopril is a first generation nonpeptidic ACE inhibitor (IC50 = 6.3 nM) that was designed based on bradykinin-potentiating peptides isolated from the venom of B. jararaca, a pit viper native to Brazil. 1,2,3 It does not exhibit a domain preference for binding either the C- or N-terminal active sites of the somatic form of ACE. Acute and chronic administration of captopril reduces blood pressure in spontaneously hypertensive Wistar-Kyoto rats and does not induce hypotension in salt-repleted normotensive Wistar-Kyoto rats. Captopril is also a competitive and reversible inhibitor of leukotriene (LTA4) hydrolase, which results in the disruption of LTB4 synthesis with an IC50 value of 14 μM.
Applications De Recherche Scientifique
Gestion de l'hypertension
Le captopril, premier inhibiteur de l'enzyme de conversion de l'angiotensine (ECA), est largement utilisé dans la gestion de l'hypertension. Il agit en augmentant l'activité de la rénine plasmatique et en réduisant l'aldostérone plasmatique, ce qui conduit à l'élimination de l'activité de l'ECA {svg_1}. Ce mécanisme est crucial pour contrôler la pression artérielle et a été une pierre angulaire dans les soins aux patients hypertendus.
Traitement de l'insuffisance cardiaque
Des études post-commercialisation ont établi l'efficacité du captopril dans le traitement de l'hypertension légère et de l'insuffisance cardiaque précoce {svg_2}. Sa capacité à influencer la résistance vasculaire systémique en fait un médicament précieux pour la gestion de l'insuffisance cardiaque congestive, l'amélioration des symptômes et l'augmentation des taux de survie.
Atténuation des lésions pulmonaires induites par les radiations
Des recherches ont montré que le captopril peut atténuer l'inflammation pulmonaire et la sénescence en réponse à la radiothérapie thoracique {svg_3}. Cette application est particulièrement pertinente dans le traitement des lésions pulmonaires induites par les radiations, où les propriétés anti-inflammatoires du captopril jouent un rôle important dans l'amélioration des résultats pour les patients.
Médecine personnalisée
La posologie du captopril peut être adaptée aux besoins individuels des patients, ce qui constitue une étape vers une médecine personnalisée. Ceci est particulièrement important dans des conditions telles que la crise hypertensive (CH), où des formulations à dissolution rapide du captopril peuvent être ajustées en fonction des besoins spécifiques du patient {svg_4}.
Développement pharmaceutique
L'inclusion du captopril dans les comprimés à désintégration orale, utilisant des complexes tels que le captopril-cyclodextrine, représente une avancée dans les formulations pharmaceutiques {svg_5}. Ce développement vise à améliorer l'observance du traitement en masquant le goût amer du captopril et en assurant une cinétique de libération appropriée.
Recherche sur l'inhibition enzymatique
Le rôle du captopril en tant qu'inhibiteur enzymatique hautement spécifique a ouvert la voie à la recherche sur la conception d'inhibiteurs apparentés {svg_6}. Son activité antihypertensive, résultant de cette action spécifique, a fourni des informations sur la conception de médicaments ciblant les enzymes.
Mécanisme D'action
Target of Action
Captopril-d3, like its parent compound Captopril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE and the subsequent decrease in ATII levels affect multiple biochemical pathways. The primary pathway is the RAAS, where the reduction of ATII leads to a decrease in blood pressure . Additionally, studies have shown that Captopril can alter the gut microbiota, which may contribute to its hypotensive effect .
Pharmacokinetics
This compound, like Captopril, is rapidly absorbed with a bioavailability of approximately 65% . It has a steady-state volume of distribution of about 0.8 L/kg and is primarily eliminated by the kidneys . The elimination half-life of unchanged Captopril is approximately 2 hours in healthy subjects . This can be longer in patients with chronic renal failure .
Result of Action
The primary result of this compound’s action is the reduction of blood pressure . By inhibiting ACE and reducing ATII levels, it decreases vasoconstriction and aldosterone secretion, leading to lowered blood pressure . It is used in the treatment of hypertension and may also be beneficial in conditions like congestive heart failure and nephropathy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, co-administration with food or antacids has been shown to diminish the bioavailability of Captopril . Additionally, certain disease states, such as chronic kidney disease (CKD) and chronic heart failure (CHF), can alter the pharmacokinetics and pharmacodynamics of Captopril .
Analyse Biochimique
Biochemical Properties
Captopril-d3, like its parent compound Captopril, interacts with the angiotensin-converting enzyme (ACE) in the body . ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that plays a key role in regulating blood pressure . By inhibiting ACE, this compound can reduce the levels of angiotensin II, leading to a decrease in blood pressure .
Cellular Effects
This compound has been shown to have protective effects on cells. For instance, it has been found to exhibit protective effects through anti-inflammatory and anti-apoptotic pathways against hydrogen peroxide-induced oxidative stress in C6 glioma cells . It significantly increased cell viability, reduced inflammation markers, and decreased the apoptosis rate .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of ACE. It binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . This leads to a decrease in vasoconstriction and a reduction in blood pressure .
Temporal Effects in Laboratory Settings
Studies on Captopril, the parent compound, have shown that it has linear kinetics over a wide range of oral and intravenous doses .
Dosage Effects in Animal Models
Studies on Captopril have shown that it efficiently suppressed epilepsy in rats when administered daily .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Captopril. The primary route of elimination of Captopril is the kidney, with renal clearance exceeding the glomerular filtration rate due to active tubular secretion .
Transport and Distribution
Captopril, the parent compound, is known to bind readily to albumin and other plasma proteins .
Propriétés
IUPAC Name |
(2S)-2,5,5-trideuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i4D2,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRSMQSSFJEIM-SIHDFBQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CCC(N1C(=O)[C@H](C)CS)([2H])[2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356383-38-4 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356383-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)




